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Compound of Interest

Compound Name: N-Phenylmaleamic acid

Cat. No.: B147418

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Phenylmaleamic acid, a key intermediate in the synthesis of various organic compounds,
including polymers and pharmaceuticals. This document presents Infrared (IR), Nuclear
Magnetic Resonance (NMR), and Mass Spectrometry (MS) data in a structured format,
alongside detailed experimental protocols and workflow visualizations to support research and
development activities.

Spectroscopic Data

The following sections summarize the key spectroscopic data for N-Phenylmaleamic acid
(CAS No: 555-59-9, Molecular Formula: C10HaNOs, Molecular Weight: 191.18 g/mol ).[1]

Infrared (IR) Spectroscopy

The infrared spectrum of N-Phenylmaleamic acid reveals characteristic absorption bands
corresponding to its principal functional groups. The data presented in Table 1 was obtained
from the gas-phase spectrum available in the NIST/EPA Gas-Phase Infrared Database.[2]

Table 1: Infrared (IR) Spectral Data of N-Phenylmaleamic Acid
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Wavenumber (cm—?) Assignment

~3500-2500 O-H stretch (carboxylic acid, broad)
~3300 N-H stretch (amide)

~3100-3000 C-H stretch (aromatic and vinyl)

~1700 C=0 stretch (carboxylic acid and amide I)
~1600 C=C stretch (aromatic)

~1540 N-H bend (amide II)

~1250 C-O stretch (carboxylic acid)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
N-Phenylmaleamic acid. The following data is based on typical chemical shift ranges and
available spectral data.

The proton NMR spectrum of N-Phenylmaleamic acid, typically run in a solvent like DMSO-ds,
exhibits distinct signals for the aromatic, vinyl, amide, and carboxylic acid protons.

Table 2: 1H NMR Spectral Data of N-Phenylmaleamic Acid
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~10.5 Singlet (broad) 1H COOH
~10.0 Singlet 1H NH
] Aromatic (ortho-
~7.6 Multiplet 2H
protons)
) Aromatic (meta-
~7.3 Multiplet 2H
protons)
) Aromatic (para-
~7.1 Multiplet 1H
proton)
~6.4 Doublet 1H Vinyl CH
~6.2 Doublet 1H Vinyl CH

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and
concentration.

The carbon-13 NMR spectrum provides information on the different carbon environments within
the molecule.

Table 3: 13C NMR Spectral Data of N-Phenylmaleamic Acid
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Chemical Shift (6, ppm) Assighment

~168 C=0 (Carboxylic acid)
~165 C=0 (Amide)

~138 Aromatic C (quaternary)
~132 Vinyl CH

~130 Vinyl CH

~129 Aromatic CH

~124 Aromatic CH

~120 Aromatic CH

Note: This data is based on typical chemical shift values for the functional groups present.
Experimental data for N-Phenylmaleamic acid is not consistently available in the searched
databases.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of N-Phenylmaleamic acid results in the
formation of a molecular ion and several characteristic fragment ions. The data is sourced from
the NIST Mass Spectrometry Data Center.[3]

Table 4: Mass Spectrometry Data (El) of N-Phenylmaleamic Acid

m/z Relative Intensity (%) Proposed Fragment
191 ~40 [M]* (Molecular lon)
173 ~10 [M - H20]*

146 ~5 [M - COOH]*

119 ~100 [CeHsNHCO]*

93 ~80 [CeHsNH2]*

77 ~30 [CeHs]*
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Experimental Protocols

The following sections detail the generalized experimental protocols for the synthesis and
spectroscopic analysis of N-Phenylmaleamic acid.

Synthesis of N-Phenylmaleamic Acid

N-Phenylmaleamic acid is typically synthesized via the reaction of maleic anhydride with
aniline.

Procedure:

Dissolve maleic anhydride in a suitable solvent, such as diethyl ether or dichloromethane, in
a flask equipped with a stirrer.

o Slowly add a solution of aniline in the same solvent to the maleic anhydride solution while
stirring.

e The reaction is exothermic and results in the precipitation of N-Phenylmaleamic acid as a
solid.

o Continue stirring for a specified period at room temperature to ensure the completion of the
reaction.

o Collect the solid product by suction filtration.
o Wash the product with the solvent to remove any unreacted starting materials.

e Dry the purified N-Phenylmaleamic acid.

IR Spectroscopy

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
Sample Preparation (Solid):

e Thin Film Method: Dissolve a small amount of the solid sample in a volatile solvent (e.g.,
methylene chloride). Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr). Allow
the solvent to evaporate, leaving a thin film of the compound on the plate.
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o KBr Pellet Method: Grind a small amount of the sample with dry potassium bromide (KBr)
powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Record a background spectrum of the empty sample holder or the pure KBr pellet.

Place the sample in the spectrometer's sample compartment.

Acquire the IR spectrum over the desired range (typically 4000-400 cm~1).

The instrument software will automatically subtract the background spectrum from the
sample spectrum.

NMR Spectroscopy

Instrument: Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 300 MHz or higher).
Sample Preparation:

e Dissolve 5-10 mg of the N-Phenylmaleamic acid sample in approximately 0.5-0.7 mL of a
deuterated solvent (e.g., DMSO-ds).

e Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the
solution.

e Transfer the solution to a clean NMR tube.

Data Acquisition:

Place the NMR tube in the spectrometer's probe.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the *H NMR spectrum, followed by the 13C NMR spectrum.

Process the raw data (Fourier transformation, phase correction, and baseline correction) to
obtain the final spectra.
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Mass Spectrometry

Instrument: Mass Spectrometer with an Electron lonization (EI) source.
Sample Introduction:

o Direct Insertion Probe: Place a small amount of the solid sample in a capillary tube and
insert it directly into the ion source.

e Gas Chromatography (GC-MS): If the compound is sufficiently volatile and thermally stable,
it can be introduced through a gas chromatograph for separation prior to mass analysis.

Data Acquisition:

Introduce the sample into the high-vacuum ion source.

Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to

induce ionization and fragmentation.

Accelerate the resulting ions into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detect the ions to generate the mass spectrum.

Visualized Workflows

The following diagrams, created using the DOT language, illustrate the key experimental and
logical workflows described in this guide.
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Caption: Synthesis workflow for N-Phenylmaleamic acid.
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Caption: Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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